2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride
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Overview
Description
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable properties that make it valuable for scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used as a solvent in various organic synthesis reactions
Mode of Action
As a solvent, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction and the other compounds involved.
Biochemical Pathways
As a solvent, it is likely involved in a variety of chemical reactions, each of which may involve different biochemical pathways .
Pharmacokinetics
As a solvent, its bioavailability would likely depend on the specific context in which it is used .
Result of Action
As a solvent, it likely facilitates chemical reactions without directly causing molecular or cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride. For example, its boiling point is 155-159°C at 20mm Hg, and it has a density of 1.014 g/mL at 25°C . Therefore, temperature and pressure could affect its state and its effectiveness as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride typically involves the esterification of benzoic acid with 2-(dimethylamino)ethanol, followed by the conversion of the ester to the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to handle the reagents and control the reaction environment. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tetracaine hydrochloride: A local anesthetic with a similar structure, used in medical applications.
Benzoic acid derivatives: Compounds with similar chemical backbones, used in various industrial and pharmaceutical applications.
Uniqueness
2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-9-5-3-4-6-10(9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPYRJWTECSADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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